Cbz-O-benzyl-alpha-methyl-L-Tyr

Description

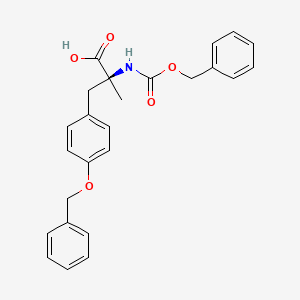

Cbz-O-benzyl-alpha-methyl-L-Tyr is a chemically modified tyrosine derivative designed for applications in peptide synthesis and medicinal chemistry. Its structure includes:

- Carbobenzyloxy (Cbz) group: A common protecting group for amines, enhancing stability during synthetic procedures.

- O-Benzyl group: Protects the phenolic hydroxyl of tyrosine, preventing unwanted side reactions.

This compound is typically synthesized via solid-phase or solution-phase methods, leveraging benzyl and Cbz protection strategies to ensure regioselectivity.

Properties

CAS No. |

1283766-31-3 |

|---|---|

Molecular Formula |

C25H25NO5 |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C25H25NO5/c1-25(23(27)28,26-24(29)31-18-21-10-6-3-7-11-21)16-19-12-14-22(15-13-19)30-17-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3,(H,26,29)(H,27,28)/t25-/m0/s1 |

InChI Key |

XCKCHOCUDKLNIV-VWLOTQADSA-N |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Molecular Properties of Cbz-O-benzyl-alpha-methyl-L-Tyrosine

| Property | Value |

|---|---|

| CAS Number | 1283766-31-3 |

| Molecular Formula | C25H25NO5 |

| Molecular Weight | 419.5 g/mol |

| IUPAC Name | (2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |

Deprotection Efficiency of Cbz-ase

| Substrate | Conversion (%) |

|---|---|

| Z-L-Phenylalanine | 100 |

| Z-L-Tyrosine | 100 |

| Z-L-Alanine | 99 |

| Z-L-Lysine | 83 |

| Z-L-Glycine-Phenylalanine | 65 |

Chemical Reactions Analysis

Types of Reactions

Cbz-O-benzyl-alpha-methyl-L-Tyr undergoes various chemical reactions, including:

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd-C), hydrogen gas (H2)

Substitution: Sodium hydroxide (NaOH), triethylamine (TEA)

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Deprotected amino acids

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cbz-O-benzyl-alpha-methyl-L-Tyr has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a protected amino acid in organic synthesis.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive peptides.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Cbz-O-benzyl-alpha-methyl-L-Tyr involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Cbz group is stable under basic and neutral conditions but can be removed under acidic conditions or by catalytic hydrogenation. This selective protection and deprotection allow for the stepwise synthesis of peptides without interference from the amino group.

Comparison with Similar Compounds

Cbz-L-Phe-L-Tyr(Bzl)-OMe (3-16)

- Structure : Dipeptide with Cbz-protected N-terminus, O-benzylated tyrosine, and methyl ester C-terminus.

- Molecular Formula : C₃₄H₃₄N₂O₆ (MW: 567.25 g/mol) .

- Key Differences: The target compound is a single amino acid derivative, whereas 3-16 is a dipeptide. Lacks the alpha-methyl group, reducing steric effects compared to Cbz-O-benzyl-alpha-methyl-L-Tyr.

- Applications : Used in peptide elongation studies; the absence of alpha-methyl may improve coupling efficiency.

H-Tyr(Bzl)-OBzl•HCl (O-Benzyl-L-tyrosine benzyl ester hydrochloride)

- Structure : Benzyl ester and O-benzyl-protected tyrosine with a free amine (as hydrochloride salt).

- Molecular Formula: C₂₃H₂₃NO₃·HCl (MW: 397.9 g/mol) .

- Key Differences: No Cbz protection or alpha-methyl substitution. Higher solubility in polar solvents (e.g., DMSO, ethanol) due to ionic hydrochloride form.

- Synthetic Utility : Intermediate for unprotected amine coupling; less stable under basic conditions than Cbz derivatives.

Cbz-L-Ala-Aib-OMe (6-1)

- Structure: Dipeptide featuring Cbz-protected alanine and Aib (α-aminoisobutyric acid), a sterically hindered residue.

- Molecular Formula : C₁₈H₂₆N₂O₅ (MW: 358.4 g/mol) .

- Key Differences :

- Aib’s alpha-methyl mimics steric effects but lacks tyrosine’s aromatic ring.

- Methyl ester C-terminus parallels solubility profiles of the target compound.

- Research Findings : Aib-containing peptides exhibit enhanced metabolic stability, suggesting similar benefits for alpha-methyl-L-Tyr derivatives .

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Protection Groups | Solubility | Synthetic Yield |

|---|---|---|---|---|---|

| This compound | C₂₄H₂₈N₂O₅* | ~448.2 | Cbz, O-benzyl | Low in H₂O | Not reported |

| Cbz-L-Phe-L-Tyr(Bzl)-OMe (3-16) | C₃₄H₃₄N₂O₆ | 567.25 | Cbz, O-benzyl, methyl ester | Moderate in DCM | 70–90%† |

| H-Tyr(Bzl)-OBzl•HCl | C₂₃H₂₃NO₃·HCl | 397.9 | Benzyl ester, O-benzyl | High in DMSO | 70–90%‡ |

| Cbz-L-Ala-Aib-OMe (6-1) | C₁₈H₂₆N₂O₅ | 358.4 | Cbz, methyl ester | Low in ethanol | 70–90%† |

*Inferred from structural analogs; †Based on dipeptide synthesis yields in ; ‡From hydrazide synthesis protocols in .

Research Findings and Functional Insights

- Solubility : Benzyl and Cbz groups confer lipophilicity, limiting aqueous solubility. However, ester derivatives (e.g., methyl esters) improve solubility in organic solvents, aiding purification .

- Synthetic Challenges : Alpha-methylation may hinder coupling efficiency in solid-phase synthesis, necessitating optimized reagents (e.g., HATU) compared to standard dipeptides like 3-16 .

Biological Activity

Cbz-O-benzyl-alpha-methyl-L-Tyr, also known as Carboxybenzyl-alpha-methyl-L-tyrosine, is a derivative of the amino acid tyrosine. It features a carboxybenzyl (Cbz) protecting group attached to the amino group of alpha-methyl-L-tyrosine. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions during chemical processes. The presence of the benzyl group enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in various synthetic pathways .

The synthesis of this compound typically involves the protection of the amino group using a carboxybenzyl group. This process allows for selective reactions during peptide synthesis and other chemical transformations. The compound's structure can be represented as follows:

Comparison with Similar Compounds

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Cbz-alpha-methyl-L-aspartate | Contains a carboxybenzyl protecting group on aspartate | Used primarily for peptide synthesis |

| Cbz-alpha-methyl-L-phenylalanine | Similar protecting group on phenylalanine | Exhibits different biological activities related to phenylalanine |

| Benzyl-alpha-methyl-L-tyrosine | Lacks the carboxybenzyl protecting group | More reactive due to unprotected amino group |

The uniqueness of this compound lies in its combination of structural features that enhance stability while allowing for selective chemical transformations .

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the realm of peptide synthesis and as a model compound for studying protein interactions.

The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and function .

Case Studies and Research Findings

- Peptide Synthesis : In studies focusing on the efficiency of peptide bond formation, this compound has shown high conversion rates when used as a substrate in reactions catalyzed by various enzymes. For example, research demonstrated that substrates modified with Cbz groups achieved 100% conversion to free amino acids under optimized conditions .

- Antibiotic Resistance : A study explored the potential of compounds like this compound in overcoming antibiotic resistance mechanisms. The structural properties of this compound were analyzed to understand how it could inhibit bacterial growth by targeting specific pathways involved in protein synthesis .

- Biocatalysis : Recent advancements have utilized this compound in biocatalytic processes for deprotecting amino acids. The hydrolysis of the Cbz group leads to the direct formation of both the free amino acid and benzyl alcohol, showcasing its utility in synthetic applications .

Conversion Rates in Peptide Synthesis

| Substrate | Conversion (%) |

|---|---|

| Z-L-Phe | 100 |

| Z-L-Tyr | 100 |

| Z-L-Ala | 99 |

| Z-L-Lys | 83 |

| Z-L-Gly-Phe | 65 |

| Z-L-Trp | 7 |

Biological Activity Insights

| Study Focus | Findings |

|---|---|

| Peptide Bond Formation | Achieved high conversion rates using Cbz-protected substrates |

| Antibiotic Resistance | Analyzed structural properties for potential inhibition of bacterial growth |

| Biocatalytic Applications | Demonstrated effective hydrolysis leading to free amino acids and benzyl alcohol production |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Cbz-O-benzyl-alpha-methyl-L-Tyr, and how can purity be ensured during the process?

- Methodological Answer : Synthesis typically involves introducing the Cbz (carbobenzyloxy) and benzyl groups to protect the tyrosine hydroxyl and amine functionalities. A critical step is the selective alkylation of the α-methyl group while avoiding racemization. To ensure purity:

- Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress .

- Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products via LC-MS .

- Long-Term Stability : Store aliquots at –20°C (desiccated) and test monthly for 12 months using NMR to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Activation Strategy : Use HBTU/HOBt or Oxyma Pure/DIC for carboxylate activation. Monitor coupling efficiency via Kaiser test or FTIR (disappearance of free amine peaks) .

- Solvent Optimization : Test DMF, DCM, or NMP for swelling resin and improving reagent diffusion. Measure yields via HPLC after cleavage .

Q. What analytical techniques resolve contradictions in chiral purity data for this compound?

- Methodological Answer :

- Contradiction Scenario : Discrepancies between optical rotation and chiral HPLC results.

- Resolution Steps :

Validate chiral HPLC conditions (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) using a certified enantiomeric standard .

Cross-check with circular dichroism (CD) spectroscopy to confirm absolute configuration .

Re-examine synthesis steps for potential racemization (e.g., basic conditions during deprotection) .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance .

- Enzyme Mapping : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

- Advanced Validation : Compare results with in silico predictions (e.g., SwissADME) to validate computational models .

Methodological Guidelines from Evidence

- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method documentation, including solvent grades, instrument calibration, and raw data archiving .

- Data Validation : Use triangulation (e.g., NMR, HPLC, MS) to confirm structural assignments and resolve spectral ambiguities .

- Literature Integration : Leverage SciFinder/Reaxys to cross-reference synthetic protocols and physicochemical data for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.